Direct Gewald Synthesis Yield and Purity: Ethyl Diester vs. Prior-Art Ethyl Diester and Methyl Diester Routes
Under optimized Gewald conditions (triethylamine base, ethanol, 4‑h reflux), the target ethyl diester is isolated in 85% yield with 99.0% HPLC purity [1]. The prior-art ethyl diester process described in US 2004/0063972 A1 could not exceed 70% yield at industrial scale [2]. The analogous methyl diester (CAS 674773-12-7), prepared by the Servier process using dimethyl 3-oxoglutarate and morpholine in methanol, was obtained in only 77% yield at 98% purity [2].
| Evidence Dimension | Isolated yield and purity of the Gewald thiophene diester product |
|---|---|
| Target Compound Data | 85% yield, 99.0% purity (HPLC) |
| Comparator Or Baseline | Prior-art ethyl diester: <70% yield; methyl diester (CAS 674773-12-7): 77% yield, 98% purity |
| Quantified Difference | Ethyl diester achieves +15% absolute yield over methyl diester (and >15% over prior-art ethyl process); +1.0% purity gain |
| Conditions | CN 101,775,002: diethyl 3-oxoglutarate (0.1 mol), malononitrile (0.1 mol), S (0.1 mol), Et3N (0.1 mol), EtOH, 70-78 °C, 4 h. US 2004/0063972: dimethyl 3-oxoglutarate, malononitrile, S, morpholine, MeOH, reflux, 2 h. |
Why This Matters
An 8–15% yield deficit directly increases cost-of-goods by 10–20% and generates proportionally more waste, while the 1% purity gap forces an extra recrystallization step to meet pharmaceutical intermediate specifications.
- [1] Method for preparing strontium ranelate, CN Patent 101,775,002 B, issued July 14, 2010 (Embodiment 1). View Source
- [2] Process for the industrial synthesis of strontium ranelate and its hydrates, US Patent Application 2004/0063972 A1 (Example 1A and paragraph [0010]). View Source
